N-Boc-N-methyl-aminoethanol
Overview
Description
N-Boc-N-methyl-aminoethanol is a chemical compound that is part of a broader class of N-protected amino alcohols. The N-Boc group, also known as the t-butoxycarbonyl group, is commonly used in organic synthesis to protect the amine functionality during reactions. The methyl group attached to the nitrogen indicates that it is a secondary amine. This compound is relevant in the synthesis of various peptides and amino acid derivatives.
Synthesis Analysis
The synthesis of N-Boc protected amino alcohols and related compounds involves several steps, including protection, functional group transformations, and purification. For instance, the synthesis of related compounds such as N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine and N-Boc-α,α-disubstituted α-amino acids involves starting from different substrates like l-homoserine and allyl alcohols, respectively, and employing strategies like Fmoc-chemistry-based solid-phase peptide synthesis and diastereomerically pure intermediates . These methods highlight the versatility and complexity of synthesizing N-Boc protected amino compounds.
Molecular Structure Analysis
The molecular structure of N-Boc-N-methyl-aminoethanol would consist of an aminoethanol backbone with a methyl group attached to the nitrogen and a Boc group protecting the amine. The presence of the Boc group is crucial for the stability of the molecule during synthetic procedures, as it prevents unwanted side reactions involving the amine .
Chemical Reactions Analysis
N-Boc protected amino alcohols can undergo various chemical reactions. For example, they can be used in the synthesis of neoglycopeptides, where the amino acid is incorporated into peptides and then glycosylated . Additionally, the Boc group can be removed under acidic conditions, allowing for further functionalization of the amine . The reductive methylation of amino groups on the solid phase is another reaction that can be applied to peptides containing N-Boc protected amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-N-methyl-aminoethanol and related compounds are influenced by the protective groups and the overall molecular structure. The Boc group increases the steric bulk and modifies the solubility and reactivity of the compound. The presence of the methyl group on the nitrogen makes the amine less nucleophilic and more stable towards certain reactions. The synthesis and characterization of similar compounds, such as (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol, involve multiple steps and provide insights into the physical properties like solubility and the chemical properties such as reactivity and enantiomeric excess .
Scientific Research Applications
Peptide Synthesis
N-Boc-N-methyl-aminoethanol plays a significant role in peptide synthesis. It has been used in the preparation of urethane-protected amino acid N-carboxyanhydrides (UNCAs), which are crucial in peptide synthesis both in solid phase and in solution. These UNCAs are stable, preactivated, and generate no side products other than CO2 during condensation reactions, making them highly effective for peptide synthesis (Fuller, Goodman, Naider, & Zhu, 1996).
Asymmetric Syntheses
Research has also focused on the use of N-Boc-N-methyl-aminoethanol in asymmetric syntheses. For instance, it has been utilized in the syntheses of methyl N-Boc-2-deoxy-2-amino-l-erythroside and methyl N-Boc-2-deoxy-2-amino-d-threoside from sorbic acid. These syntheses are important for creating specific molecular structures in pharmaceuticals and research chemicals (Brambilla, Davies, Fletcher, Hao, Lv, Roberts, & Thomson, 2014).
DNA Binding Polyamides
In the field of molecular biology, N-Boc-N-methyl-aminoethanol has been used in the solid phase synthesis of DNA binding polyamides. These polyamides, which include N-methylimidazole and N-methylpyrrole amino acids, bind to the minor groove of DNA and are synthesized using Boc-Py-OBt ester and Boc-Im acid. This methodology enables the synthesis of complex minor groove binding polyamides with high specificity and affinity (Baird & Dervan, 1996).
Organocatalysis
N-Boc-N-methyl-aminoethanol is also relevant in organocatalysis. A study demonstrates its use in a chemoselective mono-N-Boc protection of various amines, using hexafluoroisopropanol (HFIP) as solvent and catalyst. This approach is efficient, avoids competitive side reactions, and is significant for the synthesis of various organic compounds (Heydari, Khaksar, & Tajbakhsh, 2008).
Antimicrobial Agents
The compound has been investigated in the development of antimicrobial agents. Cationic amphiphilic polymethacrylate derivatives, prepared from N-(tert-butoxycarbonyl)aminoethyl methacrylate (a derivative of N-Boc-N-methyl-aminoethanol), have shown promising antimicrobial and hemolytic activities. These polymers are being explored for their potential in medical and health-related applications (Kuroda & DeGrado, 2005).
Safety And Hazards
N-Boc-N-methyl-aminoethanol is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .
properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDSJHHLGFFVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337964 | |
Record name | N-Boc-N-methyl-aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-methyl-aminoethanol | |
CAS RN |
57561-39-4 | |
Record name | N-Boc-N-methyl-aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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